BenchChemオンラインストアへようこそ!

3-(6-(4-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Macrofilaricide Onchocerca gutturosa Structure-Activity Relationship

3-(6-(4-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 1179362-85-6, MW 288.76 g/mol) is a heterocyclic compound in the di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine class, characterized by a 1,2,4-thiadiazole core flanked by a 5-amino group and a 6-(4-chlorophenyl)pyridin-2-yl substituent. Its computed XLogP3-AA is 3.3 and topological polar surface area is 92.9 Ų.

Molecular Formula C13H9ClN4S
Molecular Weight 288.76 g/mol
Cat. No. B13747895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-(4-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
Molecular FormulaC13H9ClN4S
Molecular Weight288.76 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)C2=NSC(=N2)N)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H9ClN4S/c14-9-6-4-8(5-7-9)10-2-1-3-11(16-10)12-17-13(15)19-18-12/h1-7H,(H2,15,17,18)
InChIKeyYRKSFESTGKHXDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-(4-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine: A para-Chloro Dihalogenated Pyridinyl-Thiadiazole Building Block for Kinase-Directed Medicinal Chemistry and Antiparasitic Screening


3-(6-(4-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine (CAS 1179362-85-6, MW 288.76 g/mol) is a heterocyclic compound in the di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine class, characterized by a 1,2,4-thiadiazole core flanked by a 5-amino group and a 6-(4-chlorophenyl)pyridin-2-yl substituent [1]. Its computed XLogP3-AA is 3.3 and topological polar surface area is 92.9 Ų [1]. The compound is a para-chloro positional isomer within a broader scaffold that has demonstrated macrofilaricidal activity against adult Onchocerca gutturosa and Litomosoides sigmodontis [2][3]. The 4-chlorophenyl moiety on the pyridine A-ring distinguishes it from analogs bearing fluoro, bromo, methyl, or ortho-chloro substituents, potentially modulating potency, selectivity, and physicochemical properties relevant to kinase inhibitor development (e.g., IRAK-4, glucokinase) and antiparasitic drug discovery [2][4].

Why 3-(6-(4-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine Cannot Be Casually Substituted: Isomer-Dependent Activity Shifts in Macrofilaricidal and Kinase SAR


In the di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine scaffold, SAR studies demonstrate that subtle alterations to the pyridine A-ring substitution pattern profoundly impact biological outcomes [1]. The para-chloro substituent on the phenyl ring attached to the 6-position of pyridine is not interchangeable with ortho-chloro, para-fluoro, para-bromo, or para-methyl variants without risking a shift in potency, selectivity, or off-target liability. For instance, the macrofilaricidal series shows that moving from a chlorophenyl to a simple alkyl or alkoxy substituent can alter O. gutturosa EC50 by more than 10-fold and introduce hERG liability (hERG IC50 as low as 0.203 μM) or metabolic instability [1]. The 4-chlorophenyl group provides a specific lipophilic and electronic profile (Hammett σₚ = 0.23 for Cl) that differs from fluoro (σₚ = 0.06) or methyl (σₚ = -0.17), affecting target engagement in kinase ATP-binding pockets and parasitic targets [1][2]. Generic procurement of a structurally similar but electronically distinct analog, without verifying the exact substitution pattern, risks invalidating SAR-dependent potency gains, introducing unforeseen toxicity, or compromising patent position in kinase inhibitor or antiparasitic programs.

Quantitative Differentiation Guide: 3-(6-(4-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine vs. In-Class Analogs


O. gutturosa Adult Worm Motility Inhibition: Class-Level Macrofilaricidal Potency and the Impact of Substitution Pattern

The di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine chemotype demonstrates class-level macrofilaricidal activity against adult O. gutturosa motility, with optimized congeners achieving sub-100 nM EC50 values [1]. The published SAR indicates that compounds bearing a para-substituted phenyl on the 6-position of the pyridine A-ring (the position occupied by the 4-chlorophenyl group in the target compound) achieve EC50 values in the 0.02–0.10 μM range when combined with optimized B-ring substituents [1]. In contrast, analogs lacking this aromatic substituent (R1 = H or small alkyl) show higher EC50 values (>0.5 μM), a >5-fold potency loss [1]. Direct head-to-head data for the 4-chlorophenyl analog versus 4-fluorophenyl, 4-bromophenyl, and 4-methylphenyl are not reported in the public domain; however, the class-level inference from the SAR landscape indicates that the 4-chlorophenyl variant is projected to retain sub-micromolar potency while providing a distinct halogen bonding and lipophilic profile relative to fluoro or methyl analogs [1][2]. The target compound's specific macrofilaricidal EC50 has not been disclosed. This represents a data gap requiring in-house profiling for programs that require exact comparator values.

Macrofilaricide Onchocerca gutturosa Structure-Activity Relationship

hERG Liability Profiling: Para-Chloro Placement and Reduced Cardiac Safety Risk Relative to Basic Amine-Containing Analogs

Within the di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine class, the introduction of basic amine substituents (e.g., alkylated piperidines) on the R1 or R2 positions resulted in hERG IC50 values as low as 0.203 μM (Compound 12) and 3.46 μM (Compound 19), representing significant cardiac safety flags [1]. In contrast, the 4-chlorophenyl substituted series, which lacks a basic amine center on the A-ring pyridine, is analogous to the non-basic, neutral aryl-substituted compounds that did not display hERG concerns (hERG IC50 > 30 μM for the broader neutral-aryl series) [1]. Although direct hERG data for the exact 4-chlorophenyl compound are not disclosed, the class-level inference is that its neutral, non-basic character places it in the low hERG liability category (projected IC50 > 10 μM), distinguishing it from basic amine-containing analogs that are unsuitable for chronic dosing due to cardiovascular risk [1][2].

Cardiac Safety hERG Drug-Induced Cardiotoxicity

Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) and TPSA Values for 4-Chlorophenyl vs. 4-Fluorophenyl and 4-Bromophenyl Analogs

The target compound, 3-(6-(4-chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine, has a computed XLogP3-AA of 3.3 and a topological polar surface area (TPSA) of 92.9 Ų [1]. The 4-fluorophenyl analog (CAS 1179360-22-5, C13H9FN4S, MW 272.30) has a slightly lower lipophilicity owing to the smaller, more electronegative fluorine atom (projected XLogP3-AA ≈ 2.9, TPSA ≈ 92.9 Ų) . The 4-bromophenyl analog (C13H9BrN4S) is more lipophilic (projected XLogP3-AA ≈ 3.5) due to the larger bromine atom [2]. These differences, while numerically modest, can translate to measurable shifts in metabolic stability, plasma protein binding, and membrane permeability that are critical for oral bioavailability and tissue distribution in pharmacokinetic profiling [3].

Lipophilicity Druglikeness Physicochemical Property

Positional Isomer Differentiation: 4-Chlorophenyl (para) vs. 2-Chlorophenyl (ortho) and Impact on Target Engagement

The 4-chlorophenyl (para) positional isomer is commercially available (CAS 1179362-85-6) alongside its 2-chlorophenyl (ortho) counterpart (CAS not fully disclosed; BenchChem reference only, not cited as evidence) . In analogous kinase inhibitor scaffolds, para-substituted phenyl groups on pyridine rings often exhibit superior steric complementarity with hydrophobic pockets in kinase ATP-binding sites compared to ortho-substituted isomers, which can induce steric clashes and reduce potency by >10-fold [1]. The para-chloro arrangement also retains a linear molecular topology, which is preferred for consistent intermolecular interactions (e.g., halogen bonding, π-stacking) in crystallographic binding modes [1]. Direct comparative kinase inhibition data for the 4-Cl vs. 2-Cl isomers in this specific chemotype are not publicly available; however, the general principle of para-preference in type II kinase inhibitor design supports the selection of the 4-chlorophenyl isomer as the default procurement choice for kinase-directed screening libraries [1].

Positional Isomer Structure-Activity Relationship Kinase Selectivity

Metabolic Stability Class-Level Projection: Reduced Oxidative Metabolism Risk with 4-Chlorophenyl vs. 4-Alkyl Substituted Analogs

In the macrofilaricidal di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine series, compounds with alkyl substituents (e.g., CH3, iPr, CF3) on the pyridine A-ring demonstrated moderate to high metabolic stability in human liver S9 fractions (>70% remaining at 60 min) [1]. However, some alkyl-bearing analogs (e.g., those with benzylic positions) are susceptible to CYP450-mediated oxidation, leading to more rapid clearance [1]. Aromatic halogens, including chlorine, are metabolically resistant to oxidative dehalogenation by CYPs, resulting in generally higher metabolic stability compared to methyl or ethyl analogs [2]. The 4-chlorophenyl compound is therefore projected to exhibit human liver S9 stability comparable to the >70% remaining at 60 min benchmark observed for the chemically stable members of the series, distinguishing it favorably from alkyl analogs that may undergo rapid CYP-mediated hydroxylation or dealkylation [1][2].

Metabolic Stability Cytochrome P450 Human Liver S9

Patent Landscape Differentiation: Freedom to Operate and Novelty of 4-Chlorophenyl Substitution within the Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine Genus

The US Patent 9,242,976 (Bristol-Myers Squibb) broadly claims thiazolyl- or thiadiazolyl-substituted pyridyl compounds as IRAK-4 kinase inhibitors, but its exemplified compounds do not include the specific 4-chlorophenyl pyridin-2-yl substitution pattern [1]. Similarly, the macrofilaricidal patent landscape (WO and US filings) predominantly covers alkyl, alkoxy, and trifluoromethyl substituted A-ring pyridines, with phenyl-substituted variants occupying a less crowded IP space [2]. The 4-chlorophenyl sub-genus therefore represents a potentially differentiated IP position with lower risk of infringement on existing composition-of-matter patents. This is a critical consideration for commercial procurement and lead development where freedom to operate is a prerequisite for investment in preclinical optimization [1][2].

Patent Analysis Freedom to Operate Intellectual Property

Application Scenarios for 3-(6-(4-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine Based on Evidenced Differentiation


Macrofilaricidal Lead Optimization: Balancing Adult Worm Potency with Cardiac Safety

The compound serves as a non-basic, halogenated A-ring template for generating macrofilaricidal leads that require sub-micromolar O. gutturosa EC50 while avoiding the hERG liability (IC50 < 1 μM) that plagues basic amine-containing analogs [1]. The 4-chlorophenyl group provides sufficient lipophilicity (XLogP3-AA 3.3) for target engagement without triggering hERG, making it suitable for iterative B-ring SAR exploration aimed at further improving potency and solubility [1][2].

IRAK-4 Kinase Inhibitor Fragment Growing: Exploiting Para-Chloro Topology for Type II Inhibitor Design

In kinase inhibitor programs targeting IRAK-4 or related tyrosine kinases, the 4-chlorophenyl substituted pyridine provides a rigid, lipophilic fragment that can be elaborated with hinge-binding moieties to generate type II inhibitors [1]. The para-chloro substitution offers superior steric compatibility with deep hydrophobic pockets compared to ortho-substituted analogs, based on general kinase structural biology principles [2]. The compound's moderate TPSA (92.9 Ų) predicts acceptable cell permeability [3].

Antitubercular Hit Expansion: Leveraging Halogen-Dependent Activity Against MDR-TB Strains

The linked pyridinyl-thiadiazole scaffold has demonstrated potent antimycobacterial activity against MDR and XDR Mycobacterium tuberculosis clinical isolates, with hit compound 7f (structurally related pyridinyl-thiadiazole) showing MIC comparable to first-line agents [1]. The 4-chlorophenyl analog can be evaluated against the same panel of 25 clinical isolates to determine whether the para-chloro substitution confers superior resistance to metabolic inactivation or improved sterilizing activity relative to alkyl-substituted analogs [1][2].

Commercially Viable Patent-Bypassing Scaffold for Early-Stage Drug Discovery Partnerships

Because the 4-chlorophenyl substitution pattern is absent from the exemplified compounds in major IRAK-4 inhibitor and macrofilaricide patents [1][2], this compound offers a strategic procurement choice for biotech companies and academic screening centers seeking to develop novel, patentable chemical matter within the validated di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine pharmacophore without immediate infringement risk [1][2]. This facilitates confidential lead optimization and strengthens partnership value prior to patent filing.

Quote Request

Request a Quote for 3-(6-(4-Chlorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.